(2R)-2-(4-methylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

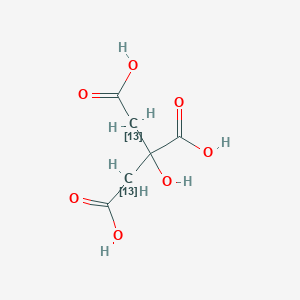

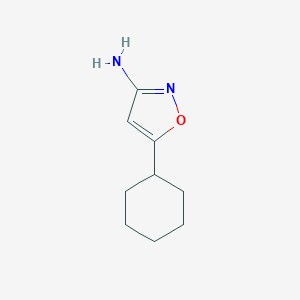

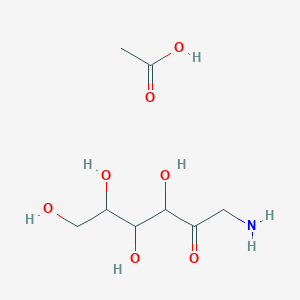

“(2R)-2-(4-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O2 . It is also known as 2-(p-Tolyl)propionic acid . It appears as a clear yellow liquid after melting .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis

“this compound” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The reaction of pinonic acid with bromine in water affords 2-(4-methylphenyl)propanoic acid .Physical And Chemical Properties Analysis

“this compound” has a molar mass of 164.2 g/mol . It has a density of 1.0041 (rough estimate), a melting point of 37-42°C (lit.), and a boiling point of 231.67°C (rough estimate) . The compound has a flashing point of >230°F and a vapor pressure of 0.0021mmHg at 25°C .Applications De Recherche Scientifique

Chemo-Enzymatic Synthesis and Structural Characterization : A study focused on the synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from a related compound, alminoprofen. This research contributes to the understanding of the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).

Enantioseparation by Countercurrent Chromatography : Another study demonstrated the successful enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This research highlights the importance of enantiorecognition and its variation with different substituents (Jin et al., 2020).

Biological Evaluation as GPR40 Agonists : A study on the structure-activity relationship of 2-aryl-substituted indole-5-propanoic acid derivatives, which includes compounds related to 2-(4-methylphenyl)propanoic acid, explored their role as GPR40 agonists for treating type 2 diabetes (Zhao et al., 2021).

Catalyst Influence on Rearrangement : Research investigated the influence of a specific catalyst on the rearrangement of 2-(4-methylphenyl)propanoic acid, highlighting the significance of catalyst choice in chemical synthesis (Chong-heng, 2010).

Study on EP3 Receptor Antagonists : A study synthesized and evaluated a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, including derivatives of 2-(4-methylphenyl)propanoic acid, as potent EP3 receptor antagonists, highlighting their potential in drug discovery (Asada et al., 2010).

Anti-Inflammatory Activities of Eucommia Ulmoides Leaves : This study reported the isolation of new phenolic compounds from Eucommia ulmoides leaves, including derivatives of 2-(4-methylphenyl)propanoic acid, and examined their anti-inflammatory activities (Ren et al., 2021).

Orientations Futures

While there is still much to learn about this compound, ongoing research is shedding light on its properties and potential applications, paving the way for future developments in medicine and beyond. It is also used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .

Propriétés

IUPAC Name |

(2R)-2-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOFXPLHVSIHS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124709-71-3 |

Source

|

| Record name | 2-(4-Methylphenyl)propionic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)